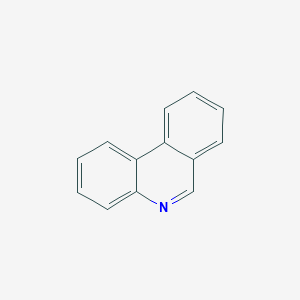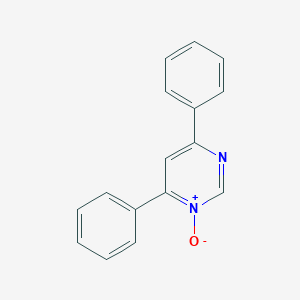
Pyrimidine, 4,6-diphenyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4,6-diphenyl-, 1-oxide is a chemical compound with the molecular formula C14H10N2O. It is commonly referred to as DPO or pyrimidine oxide. DPO is a heterocyclic compound that contains a pyrimidine ring, which is a six-membered ring composed of four carbon atoms and two nitrogen atoms. DPO has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of DPO is not fully understood, but it is believed to act through the inhibition of reactive oxygen species (ROS) and the modulation of intracellular signaling pathways. DPO has been shown to inhibit the production of ROS in a variety of cell types, including cancer cells and immune cells. It has also been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Effets Biochimiques Et Physiologiques
DPO has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease. DPO has also been shown to protect against oxidative stress and to improve cognitive function in animal models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
DPO has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under a wide range of conditions and can be stored for extended periods of time. However, DPO has some limitations as well. It is relatively insoluble in water, which can limit its use in aqueous solutions. Additionally, DPO can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DPO. One area of interest is the development of new synthetic methods for DPO that are more efficient and environmentally friendly. Another area of interest is the development of new applications for DPO in the fields of biochemistry and pharmacology. For example, DPO could be used as a fluorescent probe for the detection of DNA damage in living cells. Additionally, DPO could be used as a therapeutic agent for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of DPO and its potential applications in scientific research.
Méthodes De Synthèse
DPO can be synthesized through a variety of methods, including the condensation of 4,6-diphenyl-2-oxypyrimidine with hydrogen peroxide in the presence of a catalyst such as iron(III) chloride. Other methods of synthesis include the oxidation of 4,6-diphenyl-2-thiouracil with hydrogen peroxide and the reaction of 4,6-diphenyl-2-pyrimidinamine with nitrous acid.
Applications De Recherche Scientifique
DPO has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. DPO has also been investigated for its potential use as a fluorescent probe for the detection of DNA damage.
Propriétés
Numéro CAS |
60545-98-4 |
|---|---|
Nom du produit |
Pyrimidine, 4,6-diphenyl-, 1-oxide |
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
1-oxido-4,6-diphenylpyrimidin-1-ium |
InChI |
InChI=1S/C16H12N2O/c19-18-12-17-15(13-7-3-1-4-8-13)11-16(18)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
RZLLYRFQUKPWHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C=N2)[O-])C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=[N+](C=N2)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



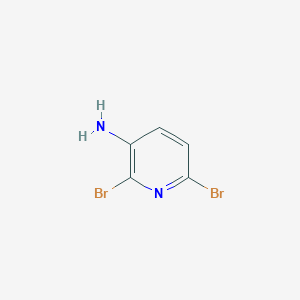
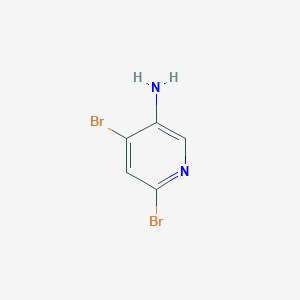
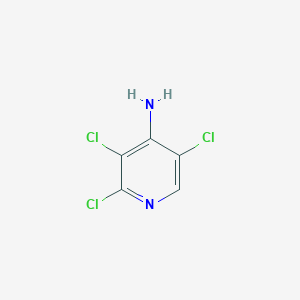
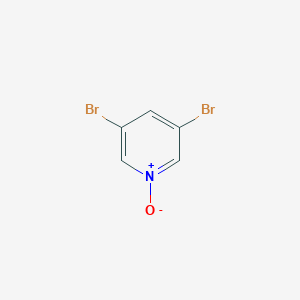
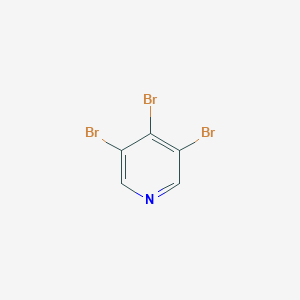
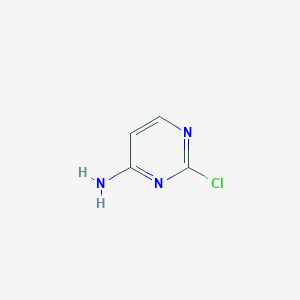
![10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B189421.png)
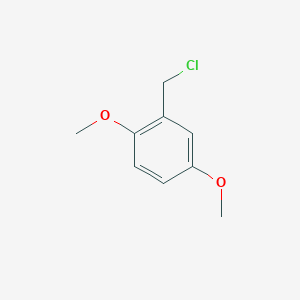
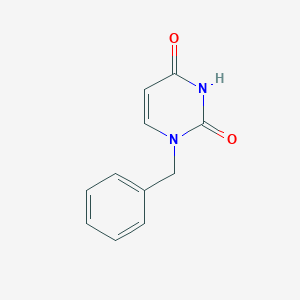
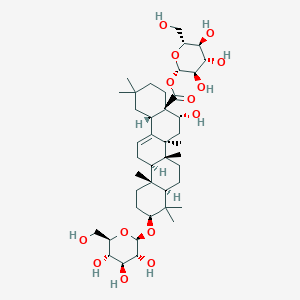
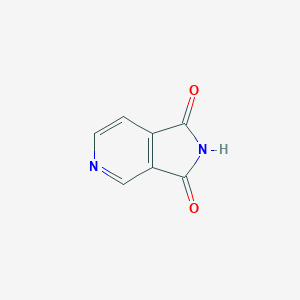
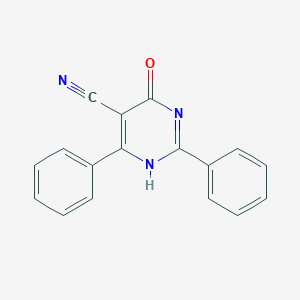
![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)
